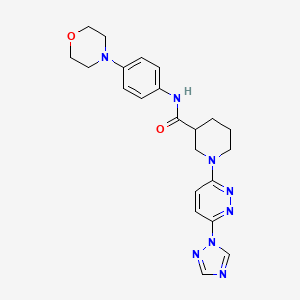
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N8O2 and its molecular weight is 434.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C16H20N6O, with a molecular weight of approximately 320.37 g/mol. The structure features a triazole ring, a pyridazine moiety, and a piperidine carboxamide backbone, which are significant for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this one have demonstrated significant efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). In particular, derivatives containing the triazole moiety have been shown to inhibit viral replication effectively:
- Efficacy Against HSV : Triazole-based compounds have been reported to reduce HSV plaque formation significantly, showcasing their potential as antiviral agents .
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral replication processes by inhibiting specific viral enzymes or host cell pathways .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Compounds structurally related to this one have shown IC50 values in the micromolar range against colon carcinoma (e.g., HCT-116) and breast cancer (e.g., T47D) cell lines, indicating promising anticancer activity .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Inhibition of Protein Kinases
Another significant aspect of this compound is its potential as an inhibitor of protein kinases. Protein kinases play crucial roles in cell signaling pathways associated with cancer and other diseases:
- JAK Inhibition : Similar compounds have been identified as inhibitors of JAK kinases, which are involved in various inflammatory and autoimmune diseases . This inhibition could lead to therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the triazole or piperidine moieties can significantly influence its potency and selectivity:
- Substituent Effects : Variations in substituents on the piperidine ring or modifications to the triazole ring can enhance binding affinity to target proteins or improve pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds closely related to this compound:
- Antiviral Efficacy Study : A study demonstrated that a related triazole compound exhibited an EC50 value of 5–28 μM against RSV, indicating strong antiviral properties .
- Cytotoxicity Assessment : Research on triazole derivatives revealed a range of IC50 values across different cancer cell lines, supporting their potential as anticancer agents .
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2/c31-22(25-18-3-5-19(6-4-18)28-10-12-32-13-11-28)17-2-1-9-29(14-17)20-7-8-21(27-26-20)30-16-23-15-24-30/h3-8,15-17H,1-2,9-14H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTAYJVQMTURSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














